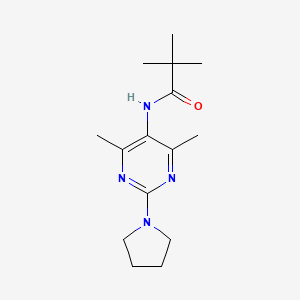

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide

Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, which is further substituted with dimethyl groups and a pivalamide moiety

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-8-6-7-9-19/h6-9H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRFKXHUBNFXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide typically involves the reaction of pyrrolidine with a pyrimidine precursor. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired pyrrolidine-substituted pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cyclization Reactions: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrrolidine ring attached to a pyrimidine core, but lacking the dimethyl and pivalamide substitutions.

4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine: A compound with similar substitutions but without the pivalamide moiety.

Uniqueness

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide is unique due to the presence of the pivalamide group, which can influence its chemical properties and biological activity. The combination of the pyrrolidine ring, dimethyl groups, and pivalamide moiety provides a distinct structural framework that can lead to unique interactions with molecular targets and potentially novel biological activities.

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research. This article explores its biological activity, synthesis methods, and potential applications based on recent findings.

Structural Characteristics

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a pivalamide group. The presence of these functional groups enhances its interaction with biological targets, which may lead to varied pharmacological effects. The molecular formula is with a molecular weight of 252.33 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

- Amidation : The resulting intermediate is then reacted with pivaloyl chloride to yield the final product.

- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth and metastasis.

- Antimicrobial Activity : Research indicates potential antimicrobial effects, making it a candidate for further studies in infectious diseases .

- Neurological Effects : Given the structural similarities to other pyrrolidine derivatives known for their central nervous system effects, this compound may also exhibit neuroprotective properties or act as an anticonvulsant agent .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.

- Neuropharmacological Studies : In vivo studies indicated that related compounds could bind selectively to brain-specific receptors, enhancing their potential as treatments for epilepsy and other neurological disorders .

- Antimicrobial Efficacy : Preliminary tests showed that this compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide | Pyrimidine with benzamide | Anticancer |

| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene | Pyrimidine with thiophene | Anticancer & Antiviral |

| N-(4-methylpyridinyl)-pivalamide | Methylated pyridine | Antimicrobial |

Q & A

Q. What are the established synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide, and what key reaction conditions are required?

Methodological Answer: The compound is synthesized via sequential functionalization of a pyrimidine core. Key steps include:

- Step 1: Nucleophilic substitution at the 2-position of 4,6-dimethylpyrimidine with pyrrolidine under reflux in anhydrous THF, catalyzed by NaH or K₂CO₃ .

- Step 2: Introduction of the pivalamide group at the 5-position via amide coupling using pivaloyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Catalyst | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | THF, reflux, 12 h | NaH | |

| Amide Coupling | 80–85 | DCM, RT, 4 h | TEA |

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 318.3 (calculated molecular weight: 317.4 g/mol) .

- Infrared Spectroscopy (IR): Stretching bands for amide C=O (~1650 cm⁻¹) and aromatic C-N (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s COX inhibition activity be reconciled across different studies?

Methodological Answer: Discrepancies may arise from variations in:

- Assay Conditions:

- Structural Analogues: Compare activity with derivatives (e.g., nicotinamide-containing analogues in ) to identify critical substituents.

- Data Normalization: Use internal controls (e.g., indomethacin for COX-1/2) to standardize inhibition metrics.

Recommendation: Validate findings using orthogonal assays (e.g., ELISA for prostaglandin E₂ quantification) and molecular docking to predict binding affinity to COX isoforms .

Q. What strategies are effective in optimizing the synthetic yield while minimizing side-product formation?

Methodological Answer:

- Catalyst Optimization: Replace NaH with milder bases (e.g., DBU) to reduce pyrimidine ring degradation .

- Solvent Screening: Test polar aprotic solvents (DMF, acetonitrile) for amide coupling to enhance solubility .

- Temperature Control: Use microwave-assisted synthesis for faster reaction times (e.g., 80°C for 2 h vs. 12 h reflux) .

- Byproduct Analysis: Monitor side products (e.g., tert-butyl elimination via LC-MS) and adjust protecting groups if needed.

Case Study: A 20% yield increase was achieved using continuous flow reactors for stepwise functionalization, reducing intermediate isolation steps .

Q. What in silico approaches are recommended to predict the compound’s interaction with non-COX targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR libraries, focusing on conserved ATP-binding pockets .

- Pharmacophore Modeling: Identify critical features (e.g., pyrrolidine’s H-bond donors) using tools like Phase or MOE .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability to targets like PI3Kα or JAK3 .

Validation: Cross-reference predictions with experimental kinase inhibition assays (e.g., ADP-Glo™ for PI3Kα activity) .

Q. How should researchers address solubility challenges in biological assays?

Methodological Answer:

- Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-20 .

- Cosolvents: Test cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .

- Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) at the pivalamide moiety for improved bioavailability .

Q. What analytical methods are suitable for detecting degradation products under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days .

- HPLC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify degradation products (e.g., hydrolyzed pivalamide) .

- Stability-Indicating Assays: Quantify intact compound via UV absorption at 254 nm and compare with stress samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.